molecular formula C13H19Cl2NO B14031019 4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol hydrochloride

4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol hydrochloride

Cat. No.: B14031019
M. Wt: 276.20 g/mol
InChI Key: DJSROBMLHJSQIF-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a chlorophenyl group attached to the piperidine ring, which is further substituted with a hydroxyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-ol hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzaldehyde with 3,3-dimethylbutan-2-one in the presence of a base to form the intermediate, which is then cyclized to form the piperidine ring. The final product is obtained by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-one.

    Reduction: Formation of 4-(phenyl)-3,3-dimethylpiperidin-4-ol.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, it can modulate their activity and produce therapeutic effects. The exact pathways and molecular interactions depend on the specific application and target receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a hydroxyl group makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H19Cl2NO

Molecular Weight

276.20 g/mol

IUPAC Name

4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-ol;hydrochloride

InChI

InChI=1S/C13H18ClNO.ClH/c1-12(2)9-15-8-7-13(12,16)10-3-5-11(14)6-4-10;/h3-6,15-16H,7-9H2,1-2H3;1H

InChI Key

DJSROBMLHJSQIF-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCC1(C2=CC=C(C=C2)Cl)O)C.Cl

Origin of Product

United States

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